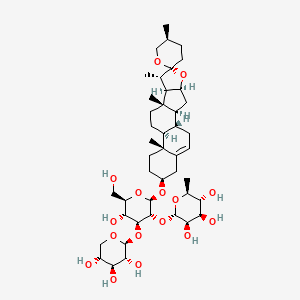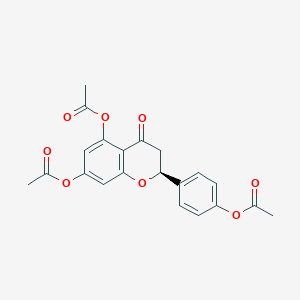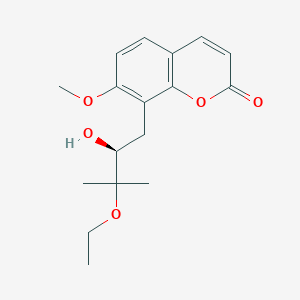
(S)-Yuehgesin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Yuehgesin C is a naturally occurring compound that belongs to the class of sesquiterpenoids. It is isolated from the roots of the plant Inula britannica, which is known for its medicinal properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Yuehgesin C involves several steps, starting from commercially available precursors. The key steps include cyclization, oxidation, and reduction reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon and reagents like sodium borohydride for reduction processes. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and reducing the cost of production. Biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Yuehgesin C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often studied for their enhanced biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in modulating biological pathways.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of (S)-Yuehgesin C involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases, leading to the induction of apoptosis in cancer cells. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Yuehgesin A
- Yuehgesin B
- Yuehgesin D
Uniqueness
(S)-Yuehgesin C is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to its analogs, this compound has shown higher potency in inducing apoptosis in cancer cells, making it a promising candidate for further drug development.
Propriétés
IUPAC Name |
8-[(2S)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUDJOXRYEYKX-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one hydrochloride](/img/structure/B8019753.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B8019757.png)
![2-{2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B8019765.png)
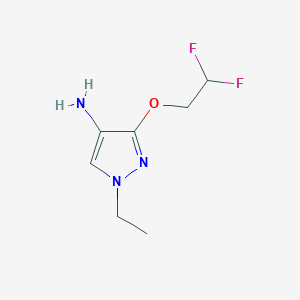
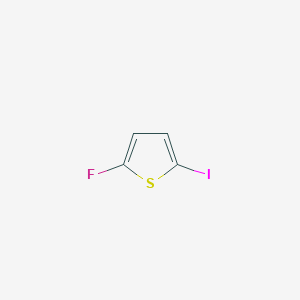
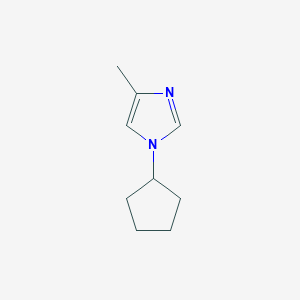
![{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B8019807.png)
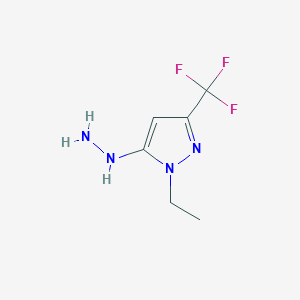
![(2R,3S,4S,5R,6S)-6-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8019825.png)
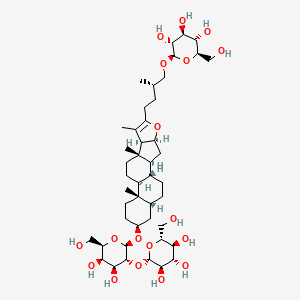
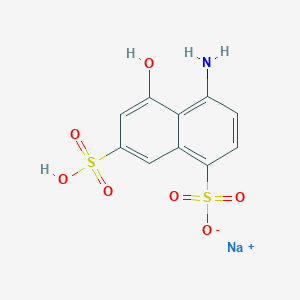
![({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid](/img/structure/B8019842.png)
